molecular formula C8H4ClF3O2 B039461 2,4,5-Trifluoro-3-methoxybenzoyl chloride CAS No. 112811-66-2

2,4,5-Trifluoro-3-methoxybenzoyl chloride

Cat. No.: B039461
CAS No.: 112811-66-2
M. Wt: 224.56 g/mol
InChI Key: JVQSZTJTWSUJCR-UHFFFAOYSA-N
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Description

2,4,5-Trifluoro-3-methoxybenzoyl chloride is an organic compound with the molecular formula C8H4ClF3O2. It is a colorless to pale yellow liquid with a pungent odor. This compound is primarily used as an intermediate in organic synthesis, particularly in the pharmaceutical industry .

Scientific Research Applications

2,4,5-Trifluoro-3-methoxybenzoyl chloride is widely used in scientific research due to its versatility:

    Chemistry: It serves as a key intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: Used in the development of bioactive molecules and enzyme inhibitors.

    Medicine: Plays a crucial role in the synthesis of fluoroquinolone antibiotics such as moxifloxacin.

    Industry: Employed in the production of specialty chemicals and materials.

Safety and Hazards

This compound is classified as causing severe skin burns and eye damage . It’s recommended to avoid breathing its dust, fume, gas, mist, vapours, or spray. Contact with skin and eyes should be avoided. Use of personal protective equipment and chemical impermeable gloves is advised .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,4,5-Trifluoro-3-methoxybenzoyl chloride typically involves the following steps:

    Starting Material: The process begins with tetrachlorophthalic anhydride.

    Formation of N-methyl tetrachlorophthalimide: Tetrachlorophthalic anhydride reacts with methylamine to form N-methyl tetrachlorophthalimide.

    Fluorination: N-methyl tetrachlorophthalimide is then reacted with an alkali metal fluoride to produce N-methyl tetrafluorophthalimide.

    Hydrolysis and Decarboxylation: The resulting compound undergoes hydrolysis and decarboxylation to yield 2,4,5-trifluoro-3-hydroxybenzoic acid.

    Methylation: 2,4,5-trifluoro-3-hydroxybenzoic acid is methylated using dimethyl sulfate to form 2,4,5-trifluoro-3-methoxybenzoic acid.

    Chlorination: Finally, 2,4,5-trifluoro-3-methoxybenzoic acid reacts with thionyl chloride in the presence of N,N-dimethylformamide to produce this compound.

Industrial Production Methods: The industrial production of this compound follows a similar synthetic route but on a larger scale, with optimized reaction conditions to ensure high yield and purity .

Types of Reactions:

    Substitution Reactions: this compound undergoes nucleophilic substitution reactions due to the presence of the electron-withdrawing trifluoromethoxy group.

    Hydrolysis: It can be hydrolyzed to form 2,4,5-trifluoro-3-methoxybenzoic acid.

    Reduction: The compound can be reduced to form corresponding alcohols or amines under specific conditions.

Common Reagents and Conditions:

    Nucleophilic Substitution: Common reagents include amines, alcohols, and thiols.

    Hydrolysis: Typically carried out in the presence of water or aqueous bases.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride are used.

Major Products:

Comparison with Similar Compounds

  • 2,4,5-Trifluorobenzoyl chloride
  • 3-Methoxybenzoyl chloride
  • 2,4,5-Trifluoro-3-hydroxybenzoyl chloride

Comparison:

2,4,5-Trifluoro-3-methoxybenzoyl chloride stands out due to its unique combination of trifluoro and methoxy groups, which confer distinct reactivity and stability, making it a valuable intermediate in various chemical syntheses.

Properties

IUPAC Name

2,4,5-trifluoro-3-methoxybenzoyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4ClF3O2/c1-14-7-5(11)3(8(9)13)2-4(10)6(7)12/h2H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JVQSZTJTWSUJCR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=CC(=C1F)F)C(=O)Cl)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4ClF3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90379494
Record name 2,4,5-Trifluoro-3-methoxybenzoyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90379494
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

224.56 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

112811-66-2
Record name 2,4,5-Trifluoro-3-methoxybenzoyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90379494
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,4,5-Trifluoro-3-methoxybenzoyl chloride
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

To a solution of 1.14 g (0.0055 mole) of 3-methoxy-2,4,5-trifluorobenzoic acid (XXVI) (prepared as described in Preparation 1 or 2) in 10 ml of dry benzene was added 5 ml of thionyl chloride and the mixture was heated under reflux for 1 hour. At the end of this time, benzene and the excess of thionyl chloride were removed completely to give 3-methoxy-2,4,5-trifluorobenzoyl chloride (XXVII) [Step (E7)].
Quantity
1.14 g
Type
reactant
Reaction Step One
Quantity
5 mL
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

A mixture of 2,4,5-trifluoro-3-methoxybenzoic acid (154 mg, 0.75 mmol) and thionyl chloride (8 mL) is refluxed for 4 h. Excess thionyl chloride is removed in vacuo, and the remaining residue is used directly in the next synthetic step.
Quantity
154 mg
Type
reactant
Reaction Step One
Quantity
8 mL
Type
reactant
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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